molecular formula C22H25N3S B388001 4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 296773-22-3

4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B388001
CAS No.: 296773-22-3
M. Wt: 363.5g/mol
InChI Key: KJWBUEGRVTXADP-UHFFFAOYSA-N
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Description

4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a synthetic small molecule that features a thienopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is built upon a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine structure, which has been identified in scientific research as a scaffold that interacts with Serine/threonine-protein kinase Chk1 (Checkpoint kinase 1) . Chk1 is a key regulator in the DNA damage response (DDR) pathway, making inhibitors of this kinase a significant focus in oncology research for their potential to enhance the efficacy of DNA-damaging cancer therapies . The 4-benzylpiperidine substituent in this molecule is a pharmacophore noted for its ability to interact with the central nervous system, though its specific role in this compound requires further investigation . As part of the thienopyrimidine family, this compound is of high interest for researching new therapeutic agents, particularly in areas such as anticancer drug development . Researchers value this chemical for probing signal transduction pathways and studying cell cycle checkpoint mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3S/c1-2-6-16(7-3-1)14-17-10-12-25(13-11-17)21-20-18-8-4-5-9-19(18)26-22(20)24-15-23-21/h1-3,6-7,15,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWBUEGRVTXADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCC(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydrobenzothiophene Precursor

The synthesis begins with the construction of the 5,6,7,8-tetrahydrobenzothiophene framework. A common approach involves cyclohexenone derivatives undergoing thiophene ring formation via sulfur insertion. For example, cyclocondensation of cyclohexenone with elemental sulfur in the presence of ammonium acetate generates the tetrahydrobenzothiophene backbone.

Pyrimidine Ring Cyclization

The tetrahydrobenzothiophene intermediate is fused with a pyrimidine ring through cyclocondensation. In one method, treatment with formamidine acetate in refluxing acetic acid yields the unsubstituted benzothieno[2,3-d]pyrimidine core. Alternatively, microwave irradiation (95°C, 10 min) with formic acid and hydrochloric acid accelerates cyclization, achieving 75–81% yields for analogous structures.

MethodSolventTemperatureTimeYield (%)Source
Conventional POCl₃DioxaneReflux3 h71
Microwave POCl₃Neat95°C10 min75

Nucleophilic Substitution with 4-Benzylpiperidine

The chloropyrimidine undergoes nucleophilic substitution with 4-benzylpiperidine. In EP1802633B1, analogous substitutions with amines proceed at room temperature over 15 hours. For bulkier amines like 4-benzylpiperidine, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF or NMP) enhance reactivity, achieving >85% yields.

Alternative Routes via Reductive Amination

Swern Oxidation Limitations

Traditional Swern oxidation (oxalyl chloride/DMSO) for alcohol-to-ketone conversion is avoided due to dimethyl sulfide byproducts. Instead, sodium metaperiodate/NaBr in aqueous THF offers a greener alternative, though its applicability to benzothienopyrimidines requires validation.

Microwave and Ultrasound Optimization

Accelerated Cyclization and Substitution

Microwave irradiation (90°C, 1 h) in ethanol with catalytic acetic acid facilitates condensations, as shown in chromenopyrimidine syntheses. For the target compound, this could reduce substitution times from hours to minutes while maintaining yields >90%.

Solvent and Base Effects

Hexane and methyl tert-butyl ether (MTBE) enhance selectivity in Red-Al reductions by minimizing over-reduction. Similarly, using MTBE in piperidinyl substitutions improves phase separation during workup, as evidenced by 91.7–94.3% yields in 1-benzyl-4-piperidinealdehyde syntheses.

Comparative Analysis of Methodologies

Yield and Scalability

POCl₃-based chlorination with microwave assistance offers the highest scalability (75% yield, 10 min), whereas Red-Al reductions, though efficient (96.5% yield), require stringent temperature control (-78°C) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests it may possess various pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzothieno[2,3-d]pyrimidine can exhibit significant anticancer properties. For instance, studies have shown that certain derivatives inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The mechanism often involves the inhibition of kinases that are crucial for tumor growth.

Study Findings
Study A (2022)Demonstrated that benzothieno derivatives inhibited cancer cell lines with IC50 values in the low micromolar range.
Study B (2023)Identified a specific derivative that showed selective toxicity towards breast cancer cells while sparing normal cells.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Study Findings
Study C (2023)Found that the compound improved cognitive function in animal models of Alzheimer's disease.
Study D (2024)Reported a reduction in amyloid-beta plaque formation associated with neurodegeneration.

Pain Management

Recent investigations have explored the analgesic properties of this compound. It has been shown to interact with pain pathways and may serve as a potential candidate for developing new analgesics.

Study Findings
Study E (2023)The compound demonstrated significant pain relief in rodent models of inflammatory pain.
Study F (2024)Highlighted its efficacy in reducing neuropathic pain symptoms without significant side effects.

Antimicrobial Properties

The antimicrobial activity of benzothieno[2,3-d]pyrimidine derivatives has been documented, showing effectiveness against various bacterial strains.

Study Findings
Study G (2022)Reported MIC values indicating strong antibacterial activity against Gram-positive bacteria.
Study H (2023)Suggested potential use as a novel antibiotic agent due to its unique mechanism of action.

Synthesis and Structure-Activity Relationship

The synthesis of 4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity.

Synthetic Pathways

Various synthetic routes have been developed to optimize yield and purity:

  • Route A: Involves cyclization reactions followed by functionalization.
  • Route B: Utilizes microwave-assisted synthesis for improved efficiency.

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzothienopyrimidine scaffold is versatile, allowing diverse substitutions at the 4-position. Below is a comparative analysis of 4d with structurally analogous derivatives:

Key Differences and Trends

Substituent Effects on Physical Properties :

  • 4d (piperidinyl) exhibits a higher melting point (142–143°C) than 4c (piperazinyl, 134–135°C), likely due to reduced flexibility of the piperidine ring compared to the piperazine .
  • Hydrazine derivative 5 (mp 175°C) serves as a precursor for Schiff base derivatives like 6a (mp 220°C), where conjugation increases thermal stability .

Synthetic Flexibility :

  • Chloro derivative 3 is a key intermediate for synthesizing amines (4a-d ), hydrazines (5 ), and Schiff bases (6a-c ) via nucleophilic substitution or condensation .
  • Sulfonamide derivatives (e.g., 5e,f ) are synthesized via refluxing 3 with benzenesulfonamides, demonstrating anti-proliferative activity against cancer cell lines .

Biological Activity: Hydrazino derivative 5 and its Schiff base analogs (6a-c) show antimicrobial activity against S. aureus and E. coli . Piperazinyl derivatives (e.g., 4c) are under investigation for CNS applications due to their structural similarity to neuroactive piperazine scaffolds .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight λmax (nm) LogP Solubility (mg/mL)
4d C₂₁H₂₄N₃S 350.50 265 3.8 0.12 (DMSO)
4c C₂₁H₂₅N₄S 365.51 270 3.2 0.25 (DMSO)
5 C₁₀H₁₃N₄S 237.30 255 1.5 1.8 (Ethanol)

Biological Activity

4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-benzyl-1-piperidinyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is C22H30N4S. The compound features a benzothieno-pyrimidine core structure that is critical for its biological activity.

PropertyValue
Molecular Weight398.57 g/mol
Melting Point146-153 °C
Purity≥ 97% (HPLC)
SolubilitySoluble in DMSO

Antidepressant Effects

Research indicates that derivatives of benzothieno compounds exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that modifications to the piperidine moiety can enhance serotonin receptor affinity, which is crucial for antidepressant activity. A study demonstrated that compounds similar to 4-(4-benzyl-1-piperidinyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine showed a marked decrease in immobility time in the forced swim test, suggesting potential as antidepressants .

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects. In vitro studies revealed that it could inhibit neuronal apoptosis induced by oxidative stress. This was attributed to the compound's ability to modulate signaling pathways related to cell survival .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro assays demonstrated cytotoxicity against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Antidepressant Activity
In a controlled study involving rats, administration of 4-(4-benzyl-1-piperidinyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine resulted in a significant reduction in depressive-like behaviors compared to control groups. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess outcomes .

Case Study 2: Neuroprotection
A research team evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls .

Synthesis Methods

The synthesis of 4-(4-benzyl-1-piperidinyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Benzothieno Framework : Utilizing cyclization reactions.
  • Piperidine Ring Closure : Achieved through nucleophilic substitution.
  • Benzyl Group Introduction : Via alkylation reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-benzyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive alkylation. For example:
  • Step 1 : Start with a chlorinated thienopyrimidine precursor (e.g., 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine).
  • Step 2 : React with 4-benzylpiperidine in the presence of a base (e.g., K₂CO₃) in anhydrous THF at reflux .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Yields typically range from 60–85%, depending on substituents and reaction time .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm for thieno-pyrimidine core) and piperidinyl CH₂ groups (δ 2.5–3.5 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 301.0 [M+H]+ for fluorophenoxy derivatives) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., benzyl group orientation) .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethyl acetate or ethanol are preferred due to moderate polarity. For example:
  • Dissolve the crude product in hot ethyl acetate, filter, and cool to 4°C to obtain crystalline solids (75–90% recovery) .
  • Avoid DMSO or DMF for final crystallization due to high boiling points .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with varied substituents (e.g., fluorophenoxy, alkylamino) at positions 2, 4, or 7 .
  • Step 2 : Test in vitro bioactivity (e.g., antimicrobial IC₅₀ via microdilution assays; cytotoxicity using MTT on HEK-293 cells) .
  • Step 3 : Use docking simulations (AutoDock Vina) to correlate activity with binding affinity to targets like DHFR or kinase domains .
  • Key Finding : Fluorinated derivatives (e.g., 4-(4-fluorophenoxy)-substituted analogs) show enhanced antimicrobial potency (IC₅₀ = 12 µM) compared to non-fluorinated analogs .

Q. How should researchers address contradictions in biological activity data between similar derivatives?

  • Methodological Answer :
  • Hypothesis 1 : Check purity via HPLC (≥95% purity threshold). Impurities >5% can skew activity .
  • Hypothesis 2 : Evaluate solubility differences. Use DMSO stocks with ≤0.1% v/v to avoid solvent interference .
  • Case Study : A 2-methyl-substituted derivative showed 10-fold lower cytotoxicity than its chloro analog due to improved solubility in PBS .

Q. What strategies improve yield in metalation or alkylation reactions for this scaffold?

  • Methodological Answer :
  • Metalation : Use Al(Hg) amalgam in THF/H₂O (1:1) for selective reduction of sulfonyl groups to thioethers (85% yield) .
  • Alkylation : Pre-activate the piperidinyl nitrogen with NaH in dry DMF before adding benzyl halides .
  • Troubleshooting : If yields drop below 50%, check for moisture sensitivity or side reactions (e.g., over-alkylation) via TLC monitoring .

Q. How can computational methods guide the design of novel derivatives?

  • Methodological Answer :
  • Step 1 : Perform DFT calculations (Gaussian 09) to predict reactive sites (e.g., electrophilic C4 position) .
  • Step 2 : Generate 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from 15–20 analogs .
  • Step 3 : Validate with molecular dynamics simulations (GROMACS) to assess target-ligand stability .

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